2-Bromo-4,5-diphenylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4,5-diphenylpyridine is a heterocyclic aromatic compound that features a bromine atom and two phenyl groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4,5-diphenylpyridine typically involves the bromination of 4,5-diphenylpyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4,5-diphenylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products: The major products formed from these reactions include various substituted pyridines, biphenyl derivatives, and other heterocyclic compounds .
Scientific Research Applications
2-Bromo-4,5-diphenylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is explored for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-Bromo-4,5-diphenylpyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and phenyl groups play crucial roles in binding interactions and overall molecular stability .
Comparison with Similar Compounds
- 2-Bromo-4-methylpyridine
- 2-Bromo-5-phenylpyridine
- 4,5-Diphenylpyridine
Comparison: 2-Bromo-4,5-diphenylpyridine is unique due to the presence of both bromine and two phenyl groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it versatile for various synthetic applications .
Properties
Molecular Formula |
C17H12BrN |
---|---|
Molecular Weight |
310.2 g/mol |
IUPAC Name |
2-bromo-4,5-diphenylpyridine |
InChI |
InChI=1S/C17H12BrN/c18-17-11-15(13-7-3-1-4-8-13)16(12-19-17)14-9-5-2-6-10-14/h1-12H |
InChI Key |
GLHZOIWAMKBUOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=C2C3=CC=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.